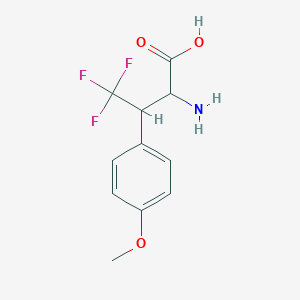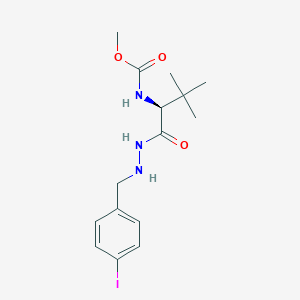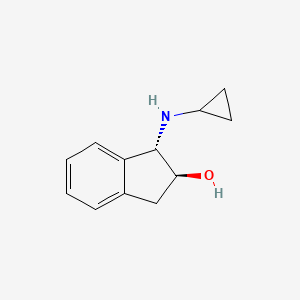
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: tert-butylcyclopropylamine , is a fascinating compound with a unique reactivity pattern. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes::
- One common synthetic route involves the cyclization of a cyclopropylamine precursor. For example, starting with tert-butylcyclopropylamine hydrochloride, the cyclization can be achieved under basic conditions.
- Another approach is the reduction of a suitable precursor, such as a ketone or an aldehyde, followed by cyclization.
- Cyclization typically occurs under mild basic conditions (e.g., using sodium hydroxide or potassium carbonate).
- Reduction reactions may involve hydrogenation (using a metal catalyst) or other reducing agents.
- Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding ketone or other functionalized derivatives.
Reduction: Reduction of the ketone or aldehyde precursor yields the compound.
Substitution: The cyclopropyl group can be substituted with other functional groups.
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pt/C).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major products:
- Oxidation: Ketone derivatives.
- Reduction: The compound itself.
- Substitution: Various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butylcyclopropylamine serves as a building block in organic synthesis due to its unique reactivity.
Biology: It may find applications in drug discovery or as a probe for studying enzyme mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: Its use in fine chemicals and pharmaceuticals is promising.
Wirkmechanismus
- The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise molecular targets.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: tert-Butylcyclopropylamine’s crowded tert-butyl group imparts distinctive reactivity.
Similar Compounds: Other cyclopropyl-containing compounds, such as cyclopropylamines and cyclopropyl ketones.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
(1S,2S)-1-(cyclopropylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H15NO/c14-11-7-8-3-1-2-4-10(8)12(11)13-9-5-6-9/h1-4,9,11-14H,5-7H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
JZZUPGYXEOLAPO-RYUDHWBXSA-N |
Isomerische SMILES |
C1CC1N[C@@H]2[C@H](CC3=CC=CC=C23)O |
Kanonische SMILES |
C1CC1NC2C(CC3=CC=CC=C23)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



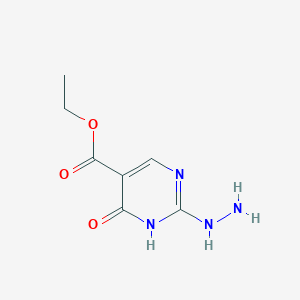
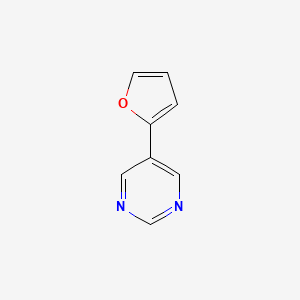

![2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione](/img/structure/B13100412.png)

![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
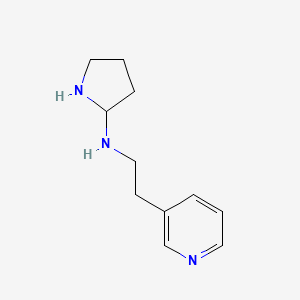


![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)
